molecular formula C12H22N2O B11766665 (4-Methylpiperidin-1-yl)(piperidin-2-yl)methanone

(4-Methylpiperidin-1-yl)(piperidin-2-yl)methanone

Cat. No.: B11766665
M. Wt: 210.32 g/mol
InChI Key: ZDXLYSKUSYNTAK-UHFFFAOYSA-N
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Description

(4-Methylpiperidin-1-yl)(piperidin-2-yl)methanone is a chemical compound with the molecular formula C12H22N2O. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methylpiperidin-1-yl)(piperidin-2-yl)methanone typically involves the reaction of piperidine derivatives under specific conditions. One common method involves the reaction of 4-methylpiperidine with piperidin-2-one in the presence of a reducing agent such as phenylsilane. The reaction is catalyzed by an iron complex, which promotes the formation and reduction of the imine intermediate, leading to the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, and the compound is often produced in bulk for use in pharmaceutical research and development .

Chemical Reactions Analysis

Types of Reactions

(4-Methylpiperidin-1-yl)(piperidin-2-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, amines, and substituted piperidine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(4-Methylpiperidin-1-yl)(piperidin-2-yl)methanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in drug development, particularly for its effects on the central nervous system.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (4-Methylpiperidin-1-yl)(piperidin-2-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors in the central nervous system, modulating their activity and leading to various pharmacological effects. The exact molecular targets and pathways involved are still under investigation .

Properties

Molecular Formula

C12H22N2O

Molecular Weight

210.32 g/mol

IUPAC Name

(4-methylpiperidin-1-yl)-piperidin-2-ylmethanone

InChI

InChI=1S/C12H22N2O/c1-10-5-8-14(9-6-10)12(15)11-4-2-3-7-13-11/h10-11,13H,2-9H2,1H3

InChI Key

ZDXLYSKUSYNTAK-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C(=O)C2CCCCN2

Origin of Product

United States

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